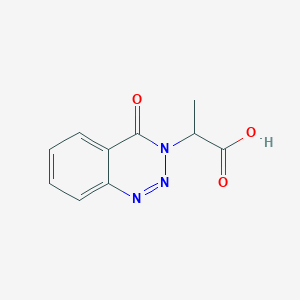![molecular formula C18H16F2N2O3 B2921913 N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)-2,6-二氟苯甲酰胺 CAS No. 921842-33-3](/img/structure/B2921913.png)
N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)-2,6-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H16F2N2O3 and its molecular weight is 346.334. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和光物理性质
对具有相似结构的化合物的研究,例如合成 7-氧杂-2a1-氮杂苯并[b]-环戊[pq]多环烯-1,2-二羧酸二甲酯,展示了 novel 恶杂多杂环的合成。这些化合物在二氯甲烷中表现出强烈的蓝色发射,表明在材料科学中具有潜在的应用,特别是在开发具有独特发光特性的 novel 光物理材料方面 (Petrovskii 等人,2017)。
电化学行为和测定
已经探索了苯并恶唑化合物的电化学行为,研究结果表明,使用差分脉冲伏安法和方波伏安法可以快速灵敏地实现苯并恶唑的定量测定。这表明在电化学传感器和分析化学中检测和量化类似化合物的潜在研究应用 (Zeybek 等人,2009)。
抗菌和抗菌剂
对 novel 2-(恶唑[5,4-b]吡啶-2-基)-N-苯基苯甲酰胺衍生物的研究表明,这些衍生物通过一锅合成制备,具有显著的抗菌活性。这些发现突出了类似结构在开发 novel 抗菌和抗菌剂中的潜力,为旨在对抗传染病的药物研究做出了贡献 (Satyanarayana 等人,2021)。
杂环化学和药物设计
苯并咪唑连接的恶杂环杂环杂交物的合成提出了一种创造具有潜在药理应用的化合物的方法。这些化合物的结构分析和非线性光学 (NLO) 性能研究表明,它们可用于设计具有特定生物活性的药物,包括在 NLO 材料中的潜在应用 (Almansour 等人,2016)。
novel 多环系统
通过脱水过程创建含有 1,4-苯并二氮杂卓和异吲哚酮片段的 novel 多环系统表明了基于恶杂环的化合物在合成复杂分子结构中的多功能性。这一研究领域对于开发具有独特药理特征的 novel 治疗剂至关重要 (Ukhin 等人,2011)。
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-18(2)9-25-14-7-6-10(8-13(14)22-17(18)24)21-16(23)15-11(19)4-3-5-12(15)20/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPNVYUBHCPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2921830.png)
![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)
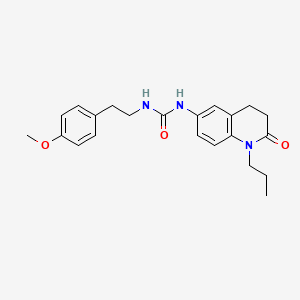
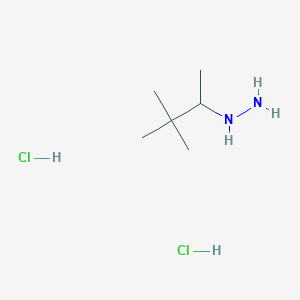
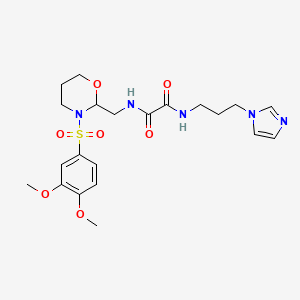


![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2921840.png)
![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2921842.png)
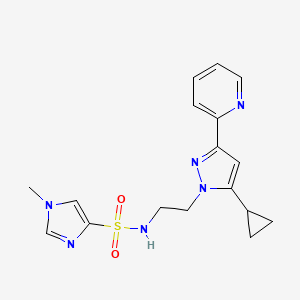
![3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B2921848.png)
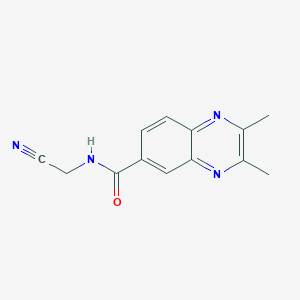
![5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921850.png)
